![molecular formula C12H14ClF3N4O2 B2452747 Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate CAS No. 338794-86-8](/img/structure/B2452747.png)

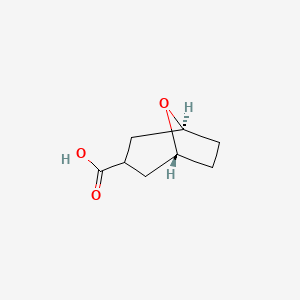

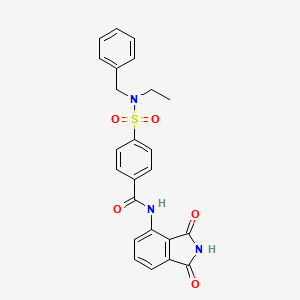

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been reviewed . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The molecular structure of this compound is complex, with a combination of carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine atoms. The InChI code for a similar compound, ethyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]amino}acetate, is 1S/C10H10ClF3N2O2/c1-2-18-8 (17)5-16-9-7 (11)3-6 (4-15-9)10 (12,13)14/h3-4H,2,5H2,1H3, (H,15,16) .Chemical Reactions Analysis

The mechanism of reactions involving this compound is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.61 . It is a clear liquid at room temperature . The InChI key for a similar compound, ethyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]amino}acetate, is OYEGHBUYBPRZRE-UHFFFAOYSA-N .Scientific Research Applications

Forensic Science and Toxicology

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate plays a crucial role in forensic science and toxicology. Its stability and specificity make it an excellent candidate for detecting and quantifying drugs, metabolites, and other toxic substances in biological samples. Researchers use it in mass spectrometry-based analyses to identify compounds in post-mortem investigations, drug overdose cases, and criminal investigations .

Anticancer Drug Development

The compound’s unique structure suggests potential anticancer properties. Researchers investigate its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. By understanding its interactions with cellular targets, scientists aim to develop novel chemotherapeutic agents .

Neuropharmacology and Neurodegenerative Diseases

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate may impact the central nervous system. Studies explore its neuroprotective effects, neurotransmitter modulation, and potential use in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Researchers investigate its ability to cross the blood-brain barrier and its impact on neuronal function .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Researchers study its effectiveness against bacteria, fungi, and viruses. By elucidating its mode of action and identifying specific microbial targets, they aim to develop new antibiotics or antiviral agents .

Metabolic Pathways and Enzyme Inhibition

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate interacts with metabolic enzymes. Investigations focus on its role in inhibiting specific enzymes involved in disease pathways. Understanding these interactions can lead to therapeutic interventions for metabolic disorders .

Chemical Biology and Drug Delivery

Researchers explore the compound’s chemical reactivity and its potential as a building block for drug conjugates. By attaching it to other molecules, they create prodrugs or targeted drug delivery systems. These strategies enhance drug stability, solubility, and tissue-specific delivery .

Safety and Hazards

Future Directions

Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name |

ethyl (3Z)-3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N4O2/c1-3-22-10(21)5-9(17)19-20(2)11-8(13)4-7(6-18-11)12(14,15)16/h4,6H,3,5H2,1-2H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFKCLSGXWFMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)

![1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/no-structure.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2452686.png)